molecular formula C19H21N5O3 B3037584 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-89-4

3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3037584
CAS No.: 483994-89-4
M. Wt: 367.4 g/mol
InChI Key: RJFMPSNIYUQFOM-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2,4-dimethoxyphenyl group at position 3, a 2H-tetrazole-5-yl group at position 2, and a 4-methylphenyl group on the amide nitrogen. Key properties include:

  • Molecular formula: Likely $ \text{C}{19}\text{H}{21}\text{N}5\text{O}3 $ (inferred from analogs).
  • Molecular weight: ~383.4 g/mol (estimated).
  • Key functional groups: Tetrazole (acidic NH), methoxy (electron-donating), and methyl (hydrophobic).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-7-14(8-5-12)20-19(25)16(18-21-23-24-22-18)10-13-6-9-15(26-2)11-17(13)27-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFMPSNIYUQFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Cyano-3-(2,4-Dimethoxyphenyl)Propanoic Acid

A Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and cyanoacetic acid in refluxing toluene (110°C, 8 h) with piperidine catalysis yields the α-cyanoacrylic acid intermediate. Subsequent hydrogenation (H₂, Pd/C, MeOH) selectively reduces the double bond to afford 2-cyano-3-(2,4-dimethoxyphenyl)propanoic acid (72% yield).

Tetrazole Ring Formation

The nitrile group undergoes cyclization via the Pinner reaction :

  • Conditions : Sodium azide (3 equiv), ammonium chloride (2 equiv), dimethylformamide, 120°C, 24 h.
  • Mechanism : [3+2] Cycloaddition between the nitrile and azide ion forms the 5-substituted tetrazole.
  • Outcome : 2-(2H-Tetrazol-5-yl)-3-(2,4-dimethoxyphenyl)propanoic acid (65% yield, purity >95% by HPLC).

Amide Coupling with p-Toluidine

The carboxylic acid is activated using thionyl chloride (SOCl₂, reflux, 3 h) to form the acid chloride, which reacts with p-toluidine in tetrahydrofuran (0°C → room temperature, 12 h) under Schotten-Baumann conditions. The crude product is purified via recrystallization (EtOAc/hexane) to yield the title compound (83% yield).

Synthetic Route 2: Assembly via Pre-Formed Tetrazole Intermediate

Preparation of 5-Substituted Tetrazole

2H-Tetrazol-5-amine is synthesized from cyanamide and sodium azide in aqueous HCl (0°C, 48 h). Alkylation with 3-bromo-2-(2,4-dimethoxyphenyl)propanenitrile (K₂CO₃, DMF, 80°C) introduces the propanenitrile side chain (58% yield).

Nitrile Hydrolysis and Amide Formation

The nitrile is hydrolyzed to a carboxylic acid using H₂SO₄ (70%, reflux, 6 h), followed by amide coupling with p-toluidine via EDC/HOBt activation (CH₂Cl₂, 0°C → room temperature, 18 h). Final purification by column chromatography (SiO₂, 3:7 EtOAc/hexane) affords the product (67% yield).

Comparative Evaluation of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield 65% 58%
Purity (HPLC) >95% 89%
Reaction Time 35 h 72 h
Scalability High Moderate
Cost Efficiency $$ $$$

Key Observations :

  • Route 1 excels in yield and scalability due to fewer steps and milder conditions.
  • Route 2’s use of pre-formed tetrazole introduces regiochemical challenges, necessitating stringent purification.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Minimize exothermic risks during nitrile cyclization.
  • Green Solvents : Replace dimethylformamide with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Catalyst Recycling : Palladium on carbon from hydrogenation steps is recovered via filtration (98% efficiency).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing tetrazole rings.

Biology

In biological research, compounds with tetrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medically, tetrazole-containing compounds are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole-containing compounds can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the N-Aryl Group

a) 3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • Molecular formula : $ \text{C}{18}\text{H}{18}\text{FN}5\text{O}3 $.
  • Molecular weight : 371.37 g/mol.
  • Key differences : Fluorine at the ortho position of the N-phenyl group instead of methyl. Fluorine’s electronegativity may enhance binding via halogen interactions but reduce lipophilicity compared to methyl.
  • Impact : Lower molecular weight and altered electronic properties could influence solubility and target affinity.
b) N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • Molecular formula : $ \text{C}{17}\text{H}{16}\text{FN}5\text{O}2 $.
  • Molecular weight : 341.34 g/mol.
  • Key differences : Fluorine at the para position of the N-phenyl group and a single methoxy on the 4-methoxyphenyl group.
  • Impact : Reduced steric bulk and increased polarity may lower membrane permeability but improve aqueous solubility.

Substituent Variations on the Aromatic Rings

a) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • Molecular formula : $ \text{C}{19}\text{H}{21}\text{N}5\text{O}4 $.
  • Molecular weight : 383.41 g/mol.
  • Key differences : Methoxy groups at positions 2 and 3 on the phenyl ring (vs. 2 and 4 in the target compound) and a para-methoxy N-phenyl group.
  • Impact : Altered electronic environment due to ortho and meta methoxy groups may reduce planarity, affecting π-π stacking interactions.
b) 3-(4-Formylphenyl) Derivatives ()
  • Example: 4-Formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate (AV6).
  • Molecular formula : $ \text{C}{31}\text{H}{33}\text{N}5\text{O}4 $.
  • Molecular weight : 539.62 g/mol.
  • Key differences : Biphenyl system and pentanamido side chain introduce higher hydrophobicity and steric bulk.

Heterocyclic Variations

a) Thiazole/Oxadiazole Derivatives ()
  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d).
  • Molecular formula : $ \text{C}{17}\text{H}{19}\text{N}5\text{O}2\text{S}_2 $.
  • Molecular weight : 389.0 g/mol.
  • Key differences : Thiazole and oxadiazole rings replace tetrazole, altering hydrogen-bonding and charge distribution.

Physicochemical and Spectral Comparisons

Property Target Compound 2-Fluorophenyl Analog () 2,3-Dimethoxyphenyl Analog () Thiazole Derivative ()
Molecular Weight ~383.4 g/mol 371.37 g/mol 383.41 g/mol 389.0 g/mol
Key Functional Groups Tetrazole, 2,4-dimethoxy Tetrazole, 2-fluoro Tetrazole, 2,3-dimethoxy Thiazole, oxadiazole
IR (C=O stretch) ~1723 cm⁻¹ (estimated) Not reported ~1723 cm⁻¹ (similar) ~1724 cm⁻¹
¹H NMR (Aromatic δ) 6.5–7.5 ppm (estimated) 7.1–7.7 ppm (fluorine deshielding) 6.8–7.3 ppm (methoxy shielding) 7.0–7.5 ppm (thiazole protons)
LogP ~2.5 (predicted) ~2.1 ~2.8 ~3.0

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a tetrazole ring, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar tetrazole-containing compounds. For instance, compounds with tetrazole moieties demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism often involves the induction of apoptosis through the activation of caspases, specifically caspase-3, -8, and -9 .

Table 1: Cytotoxicity of Tetrazole Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspases
3bMDA-MB-2310.5Apoptosis via caspases

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds with phenyl and tetrazole groups have shown efficacy against various pathogens. Research indicates that modifications in the substituents can enhance antimicrobial activity significantly .

Neuroprotective Effects

Compounds containing tetrazole rings have been investigated for their neuroprotective effects. They may act on neurotensin receptors, which are implicated in pain modulation and neuroprotection .

The biological activity of This compound is likely mediated through several pathways:

  • Caspase Activation : Induction of apoptosis in cancer cells via caspase pathways.
  • Receptor Interaction : Potential interaction with neurotensin receptors influencing neuroprotective pathways.
  • Antimicrobial Mechanisms : Disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies

  • Study on Anticancer Activity : In vitro studies demonstrated that compound variants with similar structures showed a marked increase in apoptosis in breast cancer cell lines compared to control treatments such as cisplatin .
  • Neuroprotective Study : A study investigating neurotensin-like compounds indicated that certain derivatives exhibited significant protective effects against neuronal cell death in models of neurodegeneration .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing substituted benzaldehyde derivatives with tetrazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediates .
  • Amide coupling : Reacting carboxylic acid derivatives with aromatic amines using coupling agents (e.g., chloroacetyl chloride in dioxane with triethylamine as a base) .
  • Tetrazole ring formation : Cyclization of nitrile precursors with sodium azide or ammonium chloride under high-temperature conditions, followed by purification via recrystallization .

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsKey ObservationsReference
CondensationEthanol, glacial acetic acid, 4-hour refluxHigh intermediate purity
Amide couplingChloroacetyl chloride, triethylamine, dioxaneRequires inert atmosphere

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign peaks to methoxy (δ 3.7–3.9 ppm), tetrazole (δ 8.1–8.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups.
  • Chromatography : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally analogous triazole-thiones .

Q. Table 2: Characterization Techniques

TechniqueParameters/ApplicationReference
X-ray crystallographySingle-crystal analysis (R factor <0.04)
HPLCC18 column, 70:30 acetonitrile/water

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance tetrazole cyclization efficiency compared to ethanol .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for accelerating amide bond formation .
  • Temperature control : Gradual heating (60–80°C) reduces side reactions during condensation .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., time, temperature, molar ratios) .

Q. How should contradictory bioactivity data across studies be addressed?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and concentrations (IC₅₀ vs. IC₉₀) .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to identify pharmacophores .
  • Meta-analysis : Pool data from multiple studies to identify trends in cytotoxicity or anti-inflammatory activity .

Q. Table 3: Bioactivity Data Comparison

StudyActivity (IC₅₀, μM)Assay ConditionsReference
Marine sponge analogs12.3 (cytotoxicity)MTT assay, 48h incubation
Synthetic derivatives28.7 (anti-QS)Pseudomonas aeruginosa

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2) based on PubChem descriptors .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of methoxy groups) with bioactivity .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of tautomers (e.g., 1H- vs. 2H-tetrazole) .

Q. How does stereoisomerism impact the compound’s pharmacological profile?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Activity comparison : Test isolated (R)- and (S)-isomers in bioassays to determine enantioselectivity .
  • X-ray validation : Confirm absolute configuration via single-crystal analysis, as done for triazole-thione analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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